N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline
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Overview
Description
N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline is an organic compound that features a complex structure with a fluorobenzyl group, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline typically involves a multi-step process:
Formation of the Fluorobenzyl Ether: The initial step involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(4-fluorobenzyl)oxy]benzaldehyde.
Condensation Reaction: The 4-[(4-fluorobenzyl)oxy]benzaldehyde is then reacted with 3-nitroaniline under acidic conditions to form the Schiff base, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
Reduction: The major product would be N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-phenylenediamine.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of nitroaniline derivatives with biological systems, potentially leading to the development of new diagnostic tools or therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the fluorobenzyl ether moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-2-nitroaniline
- N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-4-nitroaniline
- N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-chloroaniline
Uniqueness
N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline is unique due to the specific positioning of the nitro group and the fluorobenzyl ether moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H15FN2O3 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H15FN2O3/c21-17-8-4-16(5-9-17)14-26-20-10-6-15(7-11-20)13-22-18-2-1-3-19(12-18)23(24)25/h1-13H,14H2 |
InChI Key |
POPIMYCJUFLBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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